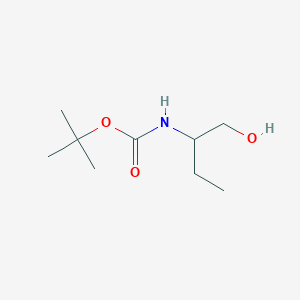

N-Boc-DL-2-amino-1-butanol

Vue d'ensemble

Description

N-Boc-DL-2-amino-1-butanol is a chemical compound that is not directly mentioned in the provided papers. However, the tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for the protection of amines. The Boc group can be introduced using reagents such as tert-butyl fluorocarbonate (Boc-F) or N-Boc-O-tosyl hydroxylamine . The Boc group is useful because it can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule.

Synthesis Analysis

The synthesis of Boc-protected amino compounds is well-documented in the provided papers. For instance, tert-butyl esters of N-protected amino acids can be synthesized using Boc-F, which proceeds at room temperature and under mild conditions . Similarly, N-Boc-O-tosyl hydroxylamine has been used as an efficient NH-Boc transfer reagent for the amination of amino acids and their derivatives . These methods could potentially be applied to the synthesis of N-Boc-DL-2-amino-1-butanol, although the specific synthesis of this compound is not described in the papers.

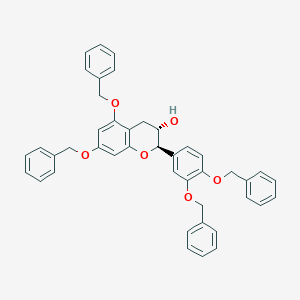

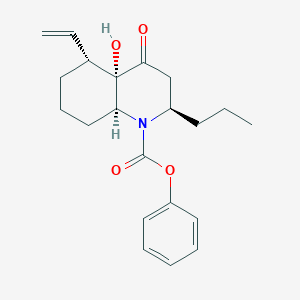

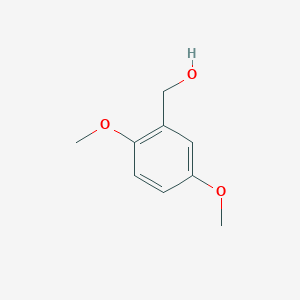

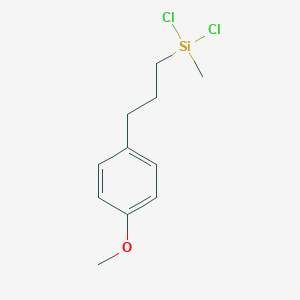

Molecular Structure Analysis

The molecular structure of Boc-protected amino compounds typically includes the Boc group attached to the nitrogen atom of the amino group. The papers describe the synthesis of various Boc-protected amino acids and derivatives, such as N-(Boc)-L-(2-Bromoallyl)-glycine and (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid . These compounds contain the Boc group and exhibit different structural features depending on the side chains and other functional groups present.

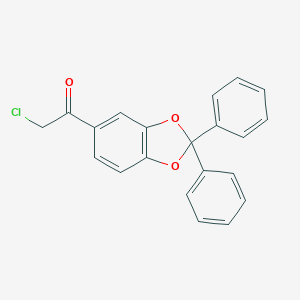

Chemical Reactions Analysis

Boc-protected amino compounds can undergo a variety of chemical reactions. For example, the Boc group can be removed under acidic conditions, which is a common deprotection step in peptide synthesis. The papers also describe the use of Boc-protected amino acids in the synthesis of peptides and glycopeptide mimics , as well as the elaboration of Boc-protected intermediates into other interesting unnatural amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino compounds are influenced by the presence of the Boc group and the structure of the amino acid or derivative. The Boc group is generally non-polar and hydrophobic, which can affect the solubility and reactivity of the compound. The papers do not provide specific physical and chemical properties of N-Boc-DL-2-amino-1-butanol, but they do discuss the properties of related Boc-protected compounds. For example, the bis(amino acid) derivatives of 1,4-diamino-2-butyne adopt a C2-symmetric turn conformation, which is stabilized by intramolecular hydrogen bonds .

Applications De Recherche Scientifique

Solubility Studies and Thermodynamic Modeling

Research on related Boc-protected amino acids, such as Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, has been conducted to understand their solubility in various solvents and solvent mixtures over a range of temperatures. This study provides insights into the solubility behavior and thermodynamic properties of Boc-protected compounds, which are critical for the design and optimization of pharmaceutical formulations and synthetic processes (Fan et al., 2016).

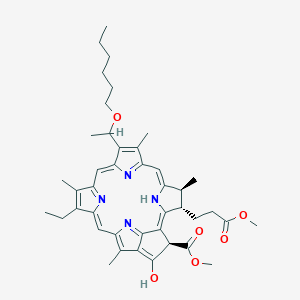

Synthesis and Structural Analysis

The synthesis of perfluoro-tert-butyl 4-hydroxyproline as Boc-protected amino acids highlights the utility of Boc-protected amino acids in developing sensitive probes for medicinal chemistry through 19F NMR. This demonstrates the relevance of Boc-protected amino acids in the synthesis of structurally complex and functionally rich molecules for chemical and biochemical studies (Tressler & Zondlo, 2014).

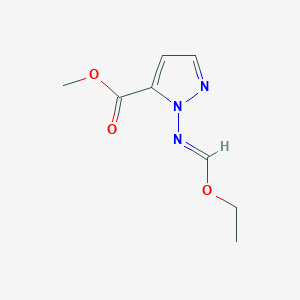

Electrophilic Amination Techniques

The use of N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent for the N-amination of amino acids and derivatives underscores the versatility of Boc-protected amino groups in synthetic chemistry. This method facilitates the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, crucial intermediates for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Biosynthesis and Biocatalysis

A novel transaminase from Actinobacteria sp. was applied for the biosynthesis of (R)-3-amino-1-butanol, demonstrating the potential of biocatalysis in producing chiral amines. This research signifies the expanding role of Boc-protected intermediates in green chemistry and biotechnological applications, particularly in the synthesis of pharmaceutically relevant compounds (Tang et al., 2019).

Catalytic Processes for N-Boc Amines

The development of a sustainable, atom-economic synthesis of N-Boc amines from amines highlights the importance of Boc-protected amines in medicinal chemistry. This research outlines an eco-friendly approach, utilizing oxygen from air as the sole oxidant, which emphasizes the role of N-Boc amines as intermediates in synthetic and medicinal chemistry (Cao, Huang, & He, 2021).

Safety And Hazards

N-Boc-DL-2-amino-1-butanol is classified as a hazardous substance. It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water . If swallowed, it is recommended to rinse the mouth and not to induce vomiting .

Propriétés

IUPAC Name |

tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571731 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

CAS RN |

138373-86-1, 193086-15-6 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.